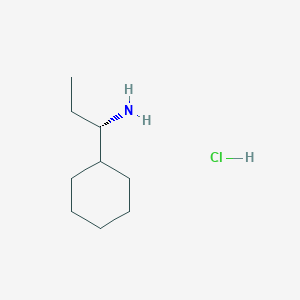

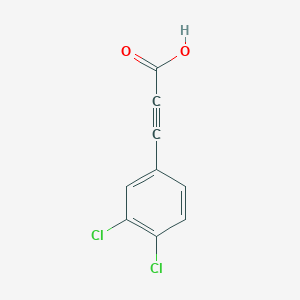

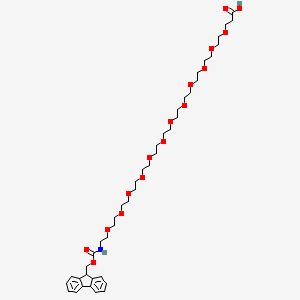

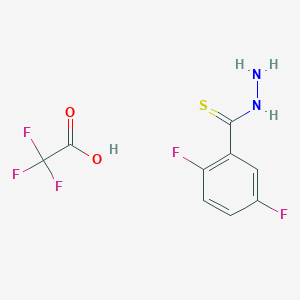

![molecular formula C69H81B3F12O3 B3028432 1,3,5-三[4-[(E)-2-(2,6-二叔丁基吡喃-4-基)乙烯基]苯基]苯四氟硼酸盐 CAS No. 2056254-18-1](/img/structure/B3028432.png)

1,3,5-三[4-[(E)-2-(2,6-二叔丁基吡喃-4-基)乙烯基]苯基]苯四氟硼酸盐

描述

Synthesis Analysis

The synthesis of trisubstituted benzene derivatives can involve various strategies. For example, 1,3,5-Tris(hydrogensulfato) benzene is prepared by reacting phloroglucinol with chlorosulfonic acid in dichloromethane at room temperature . This method offers advantages such as excellent yields and eco-friendly reaction conditions. Similarly, the synthesis of other trisubstituted benzene compounds, like those with acetylenic groups, can involve palladium-catalyzed alkynylations and other catalytic processes . These methods are crucial for constructing the complex molecular architecture characteristic of these compounds.

Molecular Structure Analysis

The molecular structure of trisubstituted benzene derivatives is often complex and can be elucidated using X-ray crystallography. For instance, the molecular and crystal structure of 1,3,5-tris[4′-(C-o-carboranyl)biphenyl-4-yl]benzene shows an asymmetric conformation with substantial distortions from linear geometry . Similarly, the structure of 1,3,5-tris(4-biphenylyl)benzene reveals a propeller-like orientation of the biphenyl fragments . These structural analyses are essential for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of trisubstituted benzene derivatives can vary widely depending on their substituents. For example, 1,2,3,5-tetrakis(trifluoromethyl)benzene reacts with organolithium compounds to give de-aromatized products . The presence of electron-withdrawing or electron-donating groups can significantly influence the types of chemical reactions these compounds can undergo, as well as their selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of trisubstituted benzene derivatives are closely related to their molecular structure. For instance, the presence of acetylenic groups can lead to a tendency for topochemical interactions, which is important for polymerization processes . Additionally, the introduction of electron-accepting or electron-donating groups can alter the optical properties of these compounds, as seen in the synthesis of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, which exhibit nonlinear optical properties .

科学研究应用

双光子吸收特性

Y. Yan 等人(2007 年)合成了多支化发色团,包括与 1,3,5-三[4-[(E)-2-(2,6-二叔丁基吡喃-4-基)乙烯基]苯基]苯四氟硼酸盐在结构上相关的化合物。他们的研究重点是双光子吸收特性,突出了此类分子在双光子荧光应用中的潜在用途。这表明这些化合物与高级成像和光聚合技术相关 (Y. Yan 等,2007 年)。

多孔结构和化学功能

Y.-H. Kiang 等人(1999 年)的研究探索了 1,3,5-三(4-乙炔基苯甲腈)苯的分子变体,该化合物在结构上与目标化学物质相似。他们注意到几乎不变的伪六边形多孔结构的形成,展示了此类分子形成具有材料科学和纳米技术潜在应用的独特结构的能力 (Y.-H. Kiang 等,1999 年)。

非线性光学特性

B. Cho 等人(2002 年)研究了 1,3,5-三氰基-2,4,6-三[2-(噻吩-2-基)乙烯基]苯衍生物,该衍生物与目标化合物相似,以了解其非线性光学特性。该研究表明此类化合物在光学器件和光子学材料开发中的潜力 (B. Cho 等,2002 年)。

配位聚合物中的六方配体

Giacomo Manfroni 等人(2021 年)合成了六方配体,包括 1,3,5-三(4,2′:6′,4′′-联吡啶-4′-基)苯,与目标分子相关。这些配体意外地形成了一维配位聚合物,揭示了它们在创建具有多种应用的新型聚合物材料中的潜力 (Giacomo Manfroni 等,2021 年)。

磷光 OLED 的主体材料

Gaowen Liu 等人(2017 年)研究了包括 1,3,5-三(9-苯基-9H-芴-9-基)苯在内的分子,该分子在结构上与目标化合物相关。他们将这些材料确定为 OLED 中蓝色磷光体的有效主体,表明此类化合物与高级显示技术开发相关 (Gaowen Liu 等,2017 年)。

安全和危害

The compound has been classified with the GHS pictograms GHS05 and GHS07, indicating that it can cause harm if swallowed and causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

作用机制

Mode of Action

It is known that the compound’s structure allows it to participate in the formation of two-dimensional covalent organic frameworks . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It is suggested that the compound may play a role in the synthesis of two-dimensional covalent organic frameworks , but the specific pathways and downstream effects are yet to be determined.

Result of Action

It is known that the compound can participate in the formation of two-dimensional covalent organic frameworks

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthesis of two-dimensional covalent organic frameworks from a halogenated aromatic monomer under ultra-high vacuum conditions is shown to be dependent on the choice of substrate . .

属性

IUPAC Name |

4-[(E)-2-[4-[3,5-bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H81O3.3BF4/c1-64(2,3)58-37-49(38-59(70-58)65(4,5)6)22-19-46-25-31-52(32-26-46)55-43-56(53-33-27-47(28-34-53)20-23-50-39-60(66(7,8)9)71-61(40-50)67(10,11)12)45-57(44-55)54-35-29-48(30-36-54)21-24-51-41-62(68(13,14)15)72-63(42-51)69(16,17)18;3*2-1(3,4)5/h19-45H,1-18H3;;;/q+3;3*-1/b22-19+,23-20+,24-21+;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKUGSXIKDKNH-PSBCWXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=CC5=CC(=[O+]C(=C5)C(C)(C)C)C(C)(C)C)C6=CC=C(C=C6)C=CC7=CC(=[O+]C(=C7)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)/C=C/C5=CC(=[O+]C(=C5)C(C)(C)C)C(C)(C)C)C6=CC=C(C=C6)/C=C/C7=CC(=[O+]C(=C7)C(C)(C)C)C(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H81B3F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2056254-18-1 | |

| Record name | 1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。